molecular formula C7H4BrClN2 B1292437 3-Bromo-6-chloro-1H-indazole CAS No. 885521-34-6

3-Bromo-6-chloro-1H-indazole

Cat. No.: B1292437
CAS No.: 885521-34-6
M. Wt: 231.48 g/mol
InChI Key: FFBNJOBVRVWUTM-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Scientific Research Applications

3-Bromo-6-chloro-1H-indazole has several applications in scientific research:

Future Directions

Indazole-containing derivatives, including “3-Bromo-6-chloro-1H-indazole”, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .

Mechanism of Action

Target of Action

3-Bromo-6-chloro-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

It is known that indazole compounds interact with their targets, such as the aforementioned kinases, to inhibit their activity . This interaction can result in changes to the function of these targets, potentially leading to therapeutic effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its primary targets. For example, the inhibition of phosphoinositide 3-kinase δ could affect pathways involved in cell growth and survival, while the inhibition of CHK1 and CHK2 kinases could impact cell cycle regulation . The downstream effects of these changes could include reduced cell proliferation and increased cell death, which could contribute to the compound’s potential anticancer effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound effectively inhibits its target kinases, this could lead to changes in cell signaling that result in decreased cell growth and increased cell death . These effects could potentially be beneficial in the treatment of diseases such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-1H-indazole typically involves the diazotization of 4-chloro-2-fluoroaniline followed by a reaction with sodium nitrite and nitrite . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar diazotization reactions. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives .

Comparison with Similar Compounds

  • 4-Bromo-6-chloro-1H-indazole
  • 7-Bromo-4-chloro-1H-indazole
  • 5-Bromo-6-chloro-1H-indazole

Comparison: 3-Bromo-6-chloro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

3-bromo-6-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBNJOBVRVWUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646254
Record name 3-Bromo-6-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-34-6
Record name 3-Bromo-6-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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